molecular formula C15H13Cl2F3N2O4 B041820 Pyraflufen-ethyl CAS No. 129630-19-9

Pyraflufen-ethyl

Cat. No.: B041820
CAS No.: 129630-19-9
M. Wt: 413.2 g/mol
InChI Key: APTZNLHMIGJTEW-UHFFFAOYSA-N
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Description

Pyraflufen-ethyl is a chemical compound widely used as a herbicide to control broad-leaved weeds and grasses in various crops. It is an ethyl ester resulting from the formal condensation of the carboxy group of pyraflufen with ethanol. This compound is known for its effectiveness in agricultural applications, particularly in crops like wheat, barley, and triticale .

Biochemical Analysis

Biochemical Properties

Pyraflufen-ethyl exerts its effects by inhibiting the enzyme protoporphyrinogen oxidase (PPO) . This enzyme plays a crucial role in the biosynthesis of chlorophyll, a vital molecule for photosynthesis in plants. By inhibiting PPO, this compound disrupts the normal biochemical reactions in plants, leading to their death .

Cellular Effects

In terms of cellular effects, this compound primarily affects plant cells. It disrupts the normal function of chloroplasts by inhibiting the PPO enzyme . This inhibition leads to a decrease in chlorophyll production, which in turn affects photosynthesis, a critical cellular process in plants .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the PPO enzyme . This enzyme is responsible for a key step in the biosynthesis of chlorophyll. When this compound binds to PPO, it prevents the enzyme from catalyzing its normal reaction, leading to a decrease in chlorophyll production .

Temporal Effects in Laboratory Settings

It is known that the effects of this compound can be observed shortly after application, as it quickly inhibits the PPO enzyme .

Metabolic Pathways

It is known that this compound acts by inhibiting the PPO enzyme, which plays a key role in the biosynthesis of chlorophyll .

Transport and Distribution

It is known that this compound is slightly mobile and has a medium potential for particle-bound transport .

Subcellular Localization

Given its mode of action, it is likely that this compound localizes to the chloroplasts in plant cells, where the PPO enzyme is located .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyraflufen-ethyl involves several steps, starting with glyoxylic acid as the initial raw material. The process includes oxime formation, [3+2] cyclization, sodium methyl mercaptide substitution, oxidation, reduction, and substitution butt joint with a pyrazole intermediate, followed by thioether oxidation . The reaction conditions typically involve the use of dichloromethane and chlorosulfonic acid at room temperature, with careful control of reaction times and temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to manage the complex sequence of reactions. The final product is purified using techniques such as liquid chromatography to ensure it meets the required standards for agricultural use .

Chemical Reactions Analysis

Types of Reactions

Pyraflufen-ethyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various halogens. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often retain the herbicidal properties of the parent compound but may exhibit different levels of activity and selectivity .

Scientific Research Applications

Pyraflufen-ethyl has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to pyraflufen-ethyl include other PPO-inhibiting herbicides such as:

  • Flumioxazin
  • Oxyfluorfen
  • Sulfentrazone
  • Carfentrazone-ethyl

Uniqueness

What sets this compound apart from these similar compounds is its unique chemical structure, which includes a difluoromethoxy group that enhances its herbicidal activity and selectivity. Additionally, this compound has been shown to be effective at lower application rates compared to some of its counterparts, making it a more environmentally friendly option for weed control .

Properties

IUPAC Name

ethyl 2-[2-chloro-5-[4-chloro-5-(difluoromethoxy)-1-methylpyrazol-3-yl]-4-fluorophenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2F3N2O4/c1-3-24-11(23)6-25-10-4-7(9(18)5-8(10)16)13-12(17)14(22(2)21-13)26-15(19)20/h4-5,15H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTZNLHMIGJTEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C(=C1)C2=NN(C(=C2Cl)OC(F)F)C)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8034871
Record name Pyraflufen-ethyl
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Molecular Weight

413.2 g/mol
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Physical Description

Cream-colored or pale brown solid; [HSDB]
Record name Pyraflufen-ethyl
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Solubility

In xylene 41.7-43.5, acetone 167-182, methanol 7.39, ethyl acetate 105-111 (all in g/L, 20 °C), In water, 8.2X10-2 mg/L at 20 °C
Record name PYRAFLUFEN-ETHYL
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Density

1.565 at 24 °C
Record name PYRAFLUFEN-ETHYL
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Vapor Pressure

1.2X10-10 mm Hg (1.6X10-5 mPa) at 25 °C
Record name PYRAFLUFEN-ETHYL
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Color/Form

Fine, cream-colored powder, Pale brown, crystalline

CAS No.

129630-19-9
Record name Pyraflufen-ethyl
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Record name Pyraflufen-ethyl [ISO:BSI]
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Record name Pyraflufen-ethyl
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Record name Acetic acid, 2-[2-chloro-5-[4-chloro-5-(difluoromethoxy)-1-methyl-1H-pyrazol-3-yl]-4-fluorophenoxy]-, ethyl ester
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Record name PYRAFLUFEN-ETHYL
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Melting Point

126-127 °C
Record name PYRAFLUFEN-ETHYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7498
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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